![molecular formula C28H23ClN4O2 B3682092 (Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-[2-(3-methylanilino)-2-oxoethyl]indol-3-yl]prop-2-enamide](/img/structure/B3682092.png)
(Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-[2-(3-methylanilino)-2-oxoethyl]indol-3-yl]prop-2-enamide
Description
(Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-[2-(3-methylanilino)-2-oxoethyl]indol-3-yl]prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a cyano group, an indole moiety, and a chlorinated phenyl ring, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
(Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-[2-(3-methylanilino)-2-oxoethyl]indol-3-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN4O2/c1-18-6-5-7-23(12-18)31-27(34)17-33-16-21(24-8-3-4-9-26(24)33)13-20(15-30)28(35)32-25-14-22(29)11-10-19(25)2/h3-14,16H,17H2,1-2H3,(H,31,34)(H,32,35)/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEUDVWMAAXXJU-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=C(C=CC(=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)/C=C(/C#N)\C(=O)NC4=C(C=CC(=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-[2-(3-methylanilino)-2-oxoethyl]indol-3-yl]prop-2-enamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Coupling Reactions: The final step involves coupling the indole derivative with the chlorinated phenyl ring and the cyano group under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
(Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-[2-(3-methylanilino)-2-oxoethyl]indol-3-yl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Scientific Research Applications
(Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-[2-(3-methylanilino)-2-oxoethyl]indol-3-yl]prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of new materials and chemical products, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-[2-(3-methylanilino)-2-oxoethyl]indol-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
(Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-[2-(3-methylanilino)-2-oxoethyl]indol-3-yl]prop-2-enamide can be compared with other similar compounds, such as:
Tolfenamic Acid: A nonsteroidal anti-inflammatory drug with a similar chlorinated phenyl ring structure.
Indole Derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities.
Cyano-Substituted Compounds: Molecules with cyano groups, which are often used in medicinal chemistry for their bioactive properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.